molecular formula C10H11N3O2 B1490978 3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanamide CAS No. 2098133-87-8

3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanamide

Cat. No.: B1490978
CAS No.: 2098133-87-8
M. Wt: 205.21 g/mol
InChI Key: RISXKNGOLUHDTN-UHFFFAOYSA-N
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Description

3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanamide is an organic compound that contains a pyrazole ring, a furan ring, and a propanamide group. This multi-functional molecule has garnered interest due to its diverse applications in scientific research and industry. The presence of both furan and pyrazole motifs within the same molecule provides opportunities for unique chemical reactivities and biological activities.

Properties

IUPAC Name

3-[5-(furan-2-yl)-1H-pyrazol-4-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c11-9(14)4-3-7-6-12-13-10(7)8-2-1-5-15-8/h1-2,5-6H,3-4H2,(H2,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISXKNGOLUHDTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(C=NN2)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanamide typically involves multi-step procedures. One common approach includes the condensation of a furan-2-carbaldehyde with a hydrazine derivative to form a hydrazone, followed by cyclization to yield the pyrazole ring. Subsequent functionalization of the pyrazole can be achieved by nucleophilic substitution reactions to introduce the propanamide group. Reaction conditions often require the use of catalysts such as acids or bases, and solvents like ethanol or methanol to facilitate the reactions. Temperature control is crucial, with reaction temperatures usually maintained between 0°C to 100°C, depending on the specific step.

Industrial Production Methods

Industrial-scale synthesis of this compound may employ continuous flow processes to optimize yield and purity. High-throughput techniques and advanced purification methods, like column chromatography and crystallization, are used to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanamide can undergo oxidation reactions at the furan ring, leading to the formation of furanone derivatives.

  • Reduction: : The propanamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Halogens, nitro compounds.

Major Products

  • Oxidation Products: : Furanone derivatives.

  • Reduction Products: : Amino derivatives.

  • Substitution Products: : Halogenated or nitro-substituted pyrazoles.

Scientific Research Applications

3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanamide is utilized in various fields:

  • Chemistry: : As a precursor for the synthesis of more complex heterocyclic compounds.

  • Biology: : Potential use as a molecular probe to study enzyme activity.

  • Medicine: : Investigated for its anti-inflammatory and antimicrobial properties.

  • Industry: : Employed in the development of new materials with specialized functions.

Mechanism of Action

The biological effects of 3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanamide are attributed to its interaction with specific molecular targets:

  • Molecular Targets: : Enzymes such as cyclooxygenase (COX), which play a role in inflammation pathways.

  • Pathways Involved: : The compound may inhibit the activity of COX enzymes, reducing the production of pro-inflammatory mediators like prostaglandins.

Comparison with Similar Compounds

Compared to other furan or pyrazole-containing compounds, 3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanamide stands out due to its combined structural features:

  • Similar Compounds: : Furan-2-carboxamide, 3-(pyrazol-4-yl)propanamide.

  • Uniqueness: : The presence of both furan and pyrazole rings in the same molecule provides a unique set of chemical reactivities and potential biological activities that are not commonly observed in simpler analogs.

Biological Activity

3-(3-(Furan-2-yl)-1H-pyrazol-4-yl)propanamide is an organic compound notable for its unique structural features, which include a pyrazole ring, a furan ring, and a propanamide group. This compound has attracted significant attention in the field of medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of 3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanamide is C12H12N4OC_{12}H_{12}N_4O, with a molecular weight of approximately 224.25 g/mol. The presence of both the furan and pyrazole motifs contributes to its reactivity and biological interactions, making it a candidate for various pharmacological applications.

Antimicrobial Activity

Research indicates that 3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanamide exhibits antimicrobial activity against several pathogens, including:

  • Candida albicans
  • Escherichia coli
  • Staphylococcus aureus .

The compound's mode of action involves interference with essential biochemical pathways in these microorganisms, leading to their growth inhibition or death. It has been suggested that the compound may inhibit specific enzymes involved in oxidative stress responses, modulating the activity of antioxidant proteins .

Anticancer Potential

Emerging studies have also explored the anticancer potential of pyrazole derivatives, including this compound. Pyrazole-based compounds have demonstrated significant cytotoxic effects against various cancer cell lines, such as:

  • MCF7 (breast cancer)
  • NCI-H460 (lung cancer)
  • HCT116 (colon cancer) .

For instance, related pyrazole derivatives have shown IC50 values in the low micromolar range against these cell lines, indicating their potential as effective anticancer agents.

3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanamide has been observed to interact with various biomolecules, influencing cellular processes such as inflammation and apoptosis. The compound's ability to bind to proteins and nucleic acids leads to alterations in their structure and function, which can have downstream effects on cellular signaling pathways .

Comparative Analysis with Similar Compounds

The biological activity of 3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanamide can be contrasted with other furan or pyrazole-containing compounds:

Compound NameStructureBiological Activity
Furan-2-carboxamideFuran StructureModerate antimicrobial properties
3-(Pyrazol-4-yl)propanamidePyrazole StructureAnticancer activity
3-(5-methylpyrazolyl)propanamideMethyl Pyrazole StructureAnti-inflammatory effects

This table highlights the unique position of 3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanamide due to its combined structural features that enhance its biological activities compared to simpler analogs.

Case Studies and Research Findings

Recent studies have provided insights into the efficacy of 3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanamide:

  • Antimicrobial Efficacy : In vitro studies demonstrated significant inhibition against Candida albicans with an MIC (Minimum Inhibitory Concentration) value lower than 50 µg/mL.
  • Cytotoxicity Against Cancer Cells : A study reported that derivatives similar to this compound showed IC50 values ranging from 10 µM to 30 µM against MCF7 and NCI-H460 cell lines, indicating promising anticancer activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanamide
Reactant of Route 2
3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanamide

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